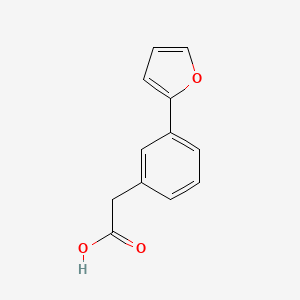
2-(3-(Furan-2-yl)phenyl)acetic acid
Übersicht
Beschreibung
2-(3-(Furan-2-yl)phenyl)acetic acid: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis of the furan ring, followed by the Friedel-Crafts acylation to introduce the phenyl group. The final step involves the carboxylation of the phenyl group to form the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Zirconium dioxide (ZrO₂) can be employed to enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-(Furan-2-yl)phenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as (KMnO₄) or (CrO₃) can be used under acidic conditions.
Reduction: (LiAlH₄) or (NaBH₄) are common reducing agents.
Substitution: (e.g., bromine) and (e.g., aluminum chloride) are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 2-(3-(Furan-2-yl)phenyl)acetic acid can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry:
Wirkmechanismus
The mechanism of action of 2-(3-(Furan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This disruption leads to the weakening of the cell wall and eventual cell lysis .
Vergleich Mit ähnlichen Verbindungen
- [2-(Furan-2-yl)phenyl]acetic acid
- [4-(Furan-2-yl)phenyl]acetic acid
- [3-(Thiophen-2-yl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the furan ring on the phenyl group can influence the compound’s reactivity and biological activity.
- Unique Properties: 2-(3-(Furan-2-yl)phenyl)acetic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
568628-55-7 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-[3-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
InChI-Schlüssel |
IIIRAXWPUAYFPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)

![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)

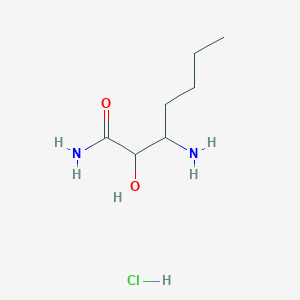

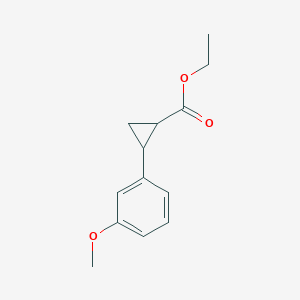
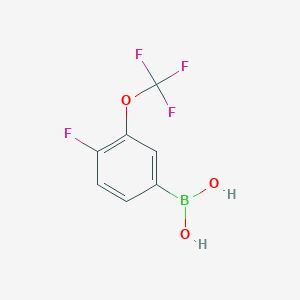


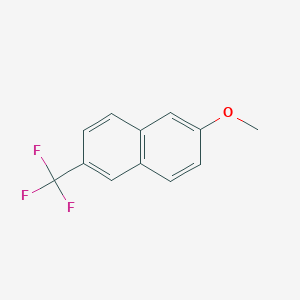
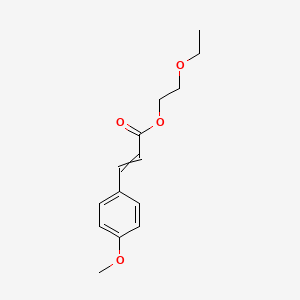

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8781486.png)
